molecular formula C11H11N5 B135373 Phenazopyridine CAS No. 94-78-0

Phenazopyridine

Cat. No.: B135373
CAS No.: 94-78-0
M. Wt: 213.24 g/mol
InChI Key: QPFYXYFORQJZEC-UHFFFAOYSA-N
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Description

Phenazopyridine is a chemical compound with the molecular formula C₁₁H₁₁N₅. It is commonly used as a urinary tract analgesic to relieve pain, burning, urgency, and discomfort caused by irritation of the lower urinary tract. This compound is often prescribed to alleviate symptoms associated with urinary tract infections, surgery, or injury to the urinary tract .

Mechanism of Action

Target of Action

Phenazopyridine is a urinary tract analgesic used for the short-term management of urinary tract irritation and its associated unpleasant symptoms such as burning and pain during urination . It is known to exert a direct topical analgesic effect on the mucosa lining of the urinary tract .

Mode of Action

It is also reported to inhibit voltage-gated sodium channels and possibly group A nerve fibers .

Biochemical Pathways

This compound has been found to impact kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C, the latter being known for participating in pain induction .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract . It may be metabolized in the liver and other tissues . Up to 65% of an oral this compound dose is quickly excreted by the kidneys as unchanged drug measured in the urine .

Result of Action

The action of this compound helps to relieve pain, burning, urgency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .

Action Environment

This compound is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract . This action helps to relieve pain, burning, urgency, and frequency . The environment of the urinary tract, therefore, plays a significant role in the action of this compound. Factors such as pH, presence of other substances, and the state of the urinary tract (e.g., presence of infection or injury) can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Phenazopyridine exerts its effects through interactions with various enzymes and proteins. It has been found to induce changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with three kinases with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .

Cellular Effects

This compound has been shown to enhance neural differentiation of pluripotent stem cells . Upon addition to pluripotent stem cells, this compound induced changes in kinase activities . It also impacts notably phosphatidylinositol kinases involved in nociception .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms strong H-bonds with the hinge region of the ATP-binding pocket of kinases . It is also reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Temporal Effects in Laboratory Settings

It is known that this compound is metabolized in the liver, and acetaminophen has been discovered to be one metabolite of this drug .

Dosage Effects in Animal Models

This compound is contraindicated in cats because of dose-related methemoglobinemia and oxidant injury to erythrocytes, resulting in fatal Heinz body hemolytic anemia . Information on dosage, efficacy, and safety in other animals is lacking .

Metabolic Pathways

This compound is metabolized in the liver, and hydroxylation is a pathway by which this drug is metabolized . In humans, 5-hydroxyl PAP is the major metabolite (48.3% of the dose) and small amounts of other hydroxy metabolites are produced .

Transport and Distribution

It is known that this compound is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with various enzymes and proteins at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenazopyridine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopyridine with nitrous acid to form the diazonium salt, which is then coupled with aniline to produce this compound. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Phenazopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound N-oxide, substituted this compound derivatives, and reduced amine compounds .

Scientific Research Applications

Phenazopyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenazopyridine is unique in its specific use as a urinary tract analgesic. Similar compounds include:

This compound stands out due to its specific application in relieving urinary tract discomfort and its characteristic effect of changing urine color to orange or red, which serves as an indicator of its presence in the body .

Properties

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
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Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
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Mechanism of Action

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria.
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Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
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Melting Point

139 °C
Record name Phenazopyridine
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Synthesis routes and methods

Procedure details

To a solution of 27.6 grams (200 mmol) of potassium carbonate in 200 mL of water was added 20.0 grams (80 mmol) of phenazopyridine hydrochloride followed by 200 mL of ethyl acetate. The mixture was stirred at room temperature for 30 minutes. The layers were separated and the aqueous layer was extracted one time with 100 mL of ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, and filtered. The filtrate was concentrated under diminished pressure and the product was dried under vacuum at room temperature to give an orange solid: yield 15.1 grams (92%). 1H NMR (300 MHz, CDCl3) δ 4.80 (br s, 4H), 6.06 (d, 1H), 7.34 (m, 1H), 7.48 (m, 2H), 7.76 (m, 2H), and 7.93 (d, 1H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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